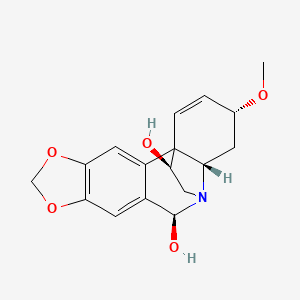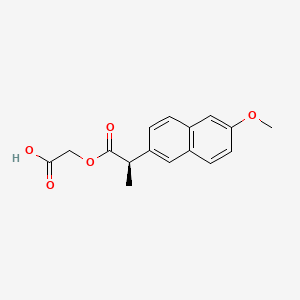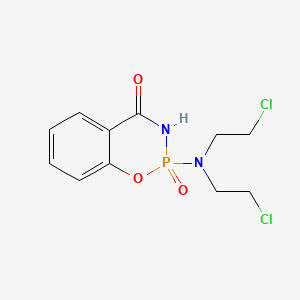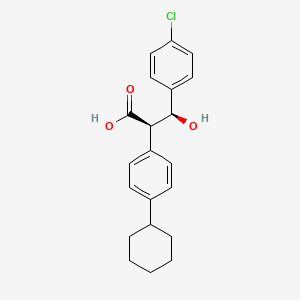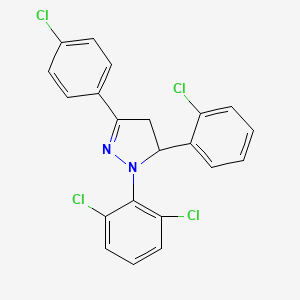
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class. This compound is characterized by its three chlorophenyl groups attached to the pyrazoline ring, making it a highly chlorinated derivative. Pyrazolines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The general synthetic route can be summarized as follows:
Preparation of Chalcones: Chalcones are synthesized by the Claisen-Schmidt condensation of appropriate acetophenones and benzaldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The chalcones are then reacted with hydrazine hydrate or substituted hydrazines under reflux conditions to form the pyrazoline ring. The reaction is usually carried out in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
科学研究应用
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-phenyl-2-pyrazoline: Lacks the additional chlorination on the phenyl ring.
5-(2-Chlorophenyl)-3-phenyl-1-(2,6-dichlorophenyl)-2-pyrazoline: Lacks the 4-chlorophenyl group.
5-Phenyl-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline: Lacks the 2-chlorophenyl group.
Uniqueness
The unique feature of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline is the presence of three chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This high degree of chlorination may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
109333-42-8 |
|---|---|
分子式 |
C21H14Cl4N2 |
分子量 |
436.2 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14Cl4N2/c22-14-10-8-13(9-11-14)19-12-20(15-4-1-2-5-16(15)23)27(26-19)21-17(24)6-3-7-18(21)25/h1-11,20H,12H2 |
InChI 键 |
VEXLQQVINIBFCH-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


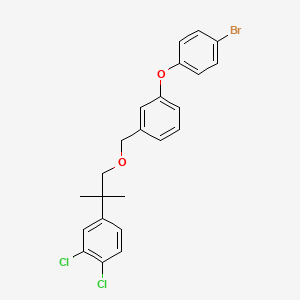
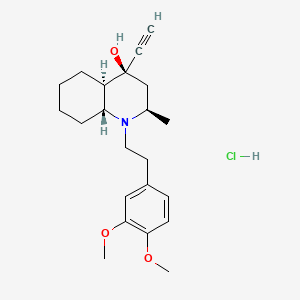
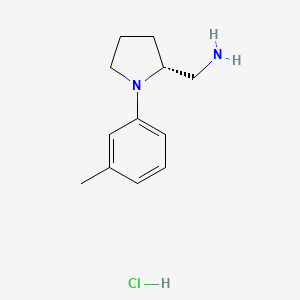
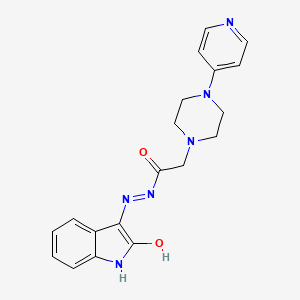
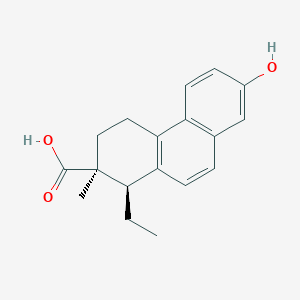


![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
